molecular formula C16H14ClN5O3 B4637797 N'-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N',4-dimethyl-3-nitrobenzohydrazide

N'-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N',4-dimethyl-3-nitrobenzohydrazide

Cat. No.: B4637797
M. Wt: 359.77 g/mol
InChI Key: ZQZABSRBLWZUGD-UHFFFAOYSA-N
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Description

N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’,4-dimethyl-3-nitrobenzohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring substituted with chlorine, cyano, and methyl groups, as well as a benzohydrazide moiety with nitro and methyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’,4-dimethyl-3-nitrobenzohydrazide involves multiple steps. One of the key steps is the reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer in the presence of triethylamine. This reaction leads to regioselective nucleophilic substitution of the chlorine atom at position 6, forming triethylammonium 2-amino-3-(6-chloro-5-cyano-4-methyl-pyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis likely involves scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’,4-dimethyl-3-nitrobenzohydrazide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: As seen in its synthesis, the compound can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The nitro group in the benzohydrazide moiety can participate in redox reactions.

    Substitution: The cyano and chloro groups on the pyridine ring can be substituted under appropriate conditions.

Common Reagents and Conditions

    Triethylamine: Used as a base in nucleophilic substitution reactions.

    Reducing Agents: Such as hydrogen gas or metal hydrides for reduction of the nitro group.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Possible use in the development of agrochemicals and other industrial products.

Mechanism of Action

The exact mechanism of action for N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’,4-dimethyl-3-nitrobenzohydrazide is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-4-methylnicotinonitrile: A precursor in the synthesis of the target compound.

    Malononitrile Dimer: Another precursor used in the synthesis.

    Other Benzohydrazides: Compounds with similar structural features but different substituents.

Uniqueness

N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’,4-dimethyl-3-nitrobenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

N'-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N',4-dimethyl-3-nitrobenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O3/c1-9-4-5-11(7-13(9)22(24)25)16(23)20-21(3)14-6-10(2)12(8-18)15(17)19-14/h4-7H,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZABSRBLWZUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NN(C)C2=NC(=C(C(=C2)C)C#N)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N',4-dimethyl-3-nitrobenzohydrazide
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N'-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N',4-dimethyl-3-nitrobenzohydrazide
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N'-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N',4-dimethyl-3-nitrobenzohydrazide
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N'-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N',4-dimethyl-3-nitrobenzohydrazide
Reactant of Route 5
N'-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N',4-dimethyl-3-nitrobenzohydrazide
Reactant of Route 6
N'-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N',4-dimethyl-3-nitrobenzohydrazide

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